

Phenylpropionate Loading Test for MCAD Deficiency Diagnosis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Phenylpropionylglycine*

Cat. No.: *B134870*

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Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of fatty acid metabolism, representing one of the most common disorders in this class. The deficiency impairs the body's ability to break down medium-chain fatty acids for energy, leading to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma or sudden death, often triggered by fasting or illness. While newborn screening programs have significantly improved early detection, confirmatory and functional diagnostic tests remain crucial. The phenylpropionate loading test is a valuable tool for the functional assessment of the medium-chain fatty acid beta-oxidation pathway and the diagnosis of MCAD deficiency.

Principle of the Test

The phenylpropionate loading test is a provocative test designed to challenge the mitochondrial beta-oxidation pathway. 3-phenylpropionic acid, a substance that is metabolized via this pathway, is administered orally. In individuals with normal MCAD function, 3-phenylpropionic acid is converted to its coenzyme A (CoA) ester and subsequently undergoes beta-oxidation. However, in individuals with MCAD deficiency, this pathway is blocked. This leads to the accumulation of 3-phenylpropionyl-CoA, which is then alternatively metabolized through

conjugation with glycine to form **phenylpropionylglycine** (PPG). The elevated excretion of PPG in the urine is a pathognomonic marker for MCAD deficiency.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative results for urinary **phenylpropionylglycine** (PPG) analysis in the context of a phenylpropionate loading test for MCAD deficiency. Values are expressed in $\mu\text{mol}/\text{mmol}$ creatinine.

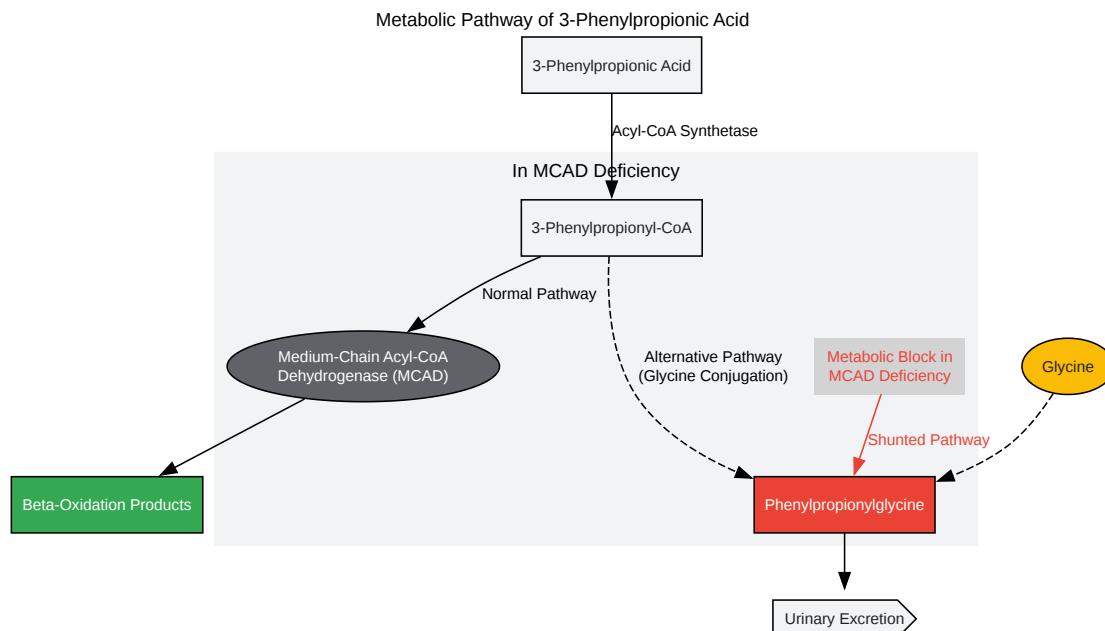
Table 1: Urinary **Phenylpropionylglycine** (PPG) in Healthy Controls

Condition	Analyte	Concentration Range ($\mu\text{mol}/\text{mmol}$ creatinine)
Baseline (Pre-load)	Phenylpropionylglycine	<0.0010–0.0657[4]
Post-Phenylpropionate Load	Phenylpropionylglycine	Expected to remain within or close to the baseline range

Table 2: Urinary **Phenylpropionylglycine** (PPG) in Patients with MCAD Deficiency

Condition	Analyte	Concentration Range ($\mu\text{mol}/\text{mmol}$ creatinine)
Baseline (Pre-load)	Phenylpropionylglycine	May be slightly elevated but can also be within the normal range
Post-Phenylpropionate Load	Phenylpropionylglycine	1.00 (0.00-2.00) or significantly elevated above baseline[2]

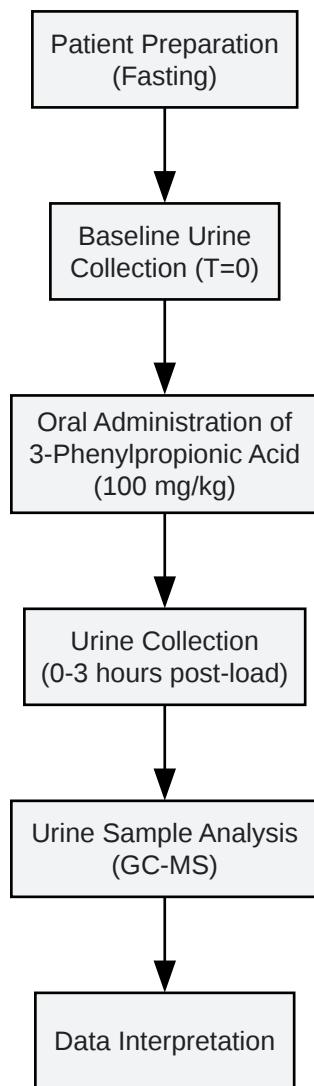
Signaling Pathways and Experimental Workflows



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Caption: Metabolic fate of 3-phenylpropionic acid in health and MCAD deficiency.

Experimental Workflow for Phenylpropionate Loading Test

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References

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- 4. urinemetabolome.ca [urinemetabolome.ca]
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